molecular formula C11H8N6O2S B2783536 N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide CAS No. 1251547-33-7

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2783536
CAS No.: 1251547-33-7
M. Wt: 288.29
InChI Key: NFLLRBUCGLETFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that incorporates thiazole, oxadiazole, and pyrazine rings. These structural motifs are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring, followed by the construction of the oxadiazole ring, and finally, the coupling with pyrazine-2-carboxamide.

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring is often formed by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride.

    Coupling with Pyrazine-2-carboxamide: The final step involves coupling the oxadiazole-thiazole intermediate with pyrazine-2-carboxamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.

    Pathways Involved: It can interfere with pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

    4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide: Studied for its potential anticancer properties.

Uniqueness

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is unique due to its combination of thiazole, oxadiazole, and pyrazine rings, which confer a distinct set of biological activities and chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2S/c1-6-14-8(5-20-6)10-16-17-11(19-10)15-9(18)7-4-12-2-3-13-7/h2-5H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLLRBUCGLETFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.